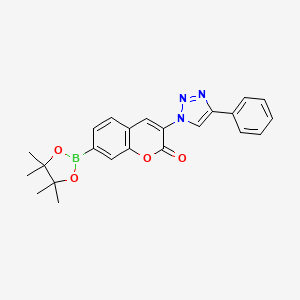![molecular formula C15H10N4OS B15246857 3,5-Diphenyl-4H-4lambda~4~-[1,2,3]triazolo[5,1-b][1,3,4]thiadiazol-4-one CAS No. 92362-43-1](/img/structure/B15246857.png)
3,5-Diphenyl-4H-4lambda~4~-[1,2,3]triazolo[5,1-b][1,3,4]thiadiazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Diphenyl-[1,2,3]triazolo[5,1-b][1,3,4]thiadiazole4-oxide is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound is part of the broader class of triazolothiadiazoles, which are known for their diverse pharmacological activities and chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diphenyl-[1,2,3]triazolo[5,1-b][1,3,4]thiadiazole4-oxide typically involves the reaction of 4,5-diphenyl-1,2,4-triazole-3-thiol with appropriate reagents under controlled conditions. One common method includes the electrophilic heterocyclization of butenyl thioethers of 4,5-diphenyl-1,2,4-triazol-3-thiol with halogens . This reaction proceeds smoothly and cleanly, yielding the desired product in high yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common strategies in industrial settings.
化学反应分析
Types of Reactions
3,5-Diphenyl-[1,2,3]triazolo[5,1-b][1,3,4]thiadiazole4-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield different oxidation products.
Reduction: Reduction reactions can modify the compound’s structure, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include halogens for electrophilic heterocyclization, reducing agents like sodium borohydride for reduction reactions, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like acetic acid, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic heterocyclization with halogens yields triazolo[5,1-b][1,3]thiazinium salts .
科学研究应用
3,5-Diphenyl-[1,2,3]triazolo[5,1-b][1,3,4]thiadiazole4-oxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing other heterocyclic compounds and studying reaction mechanisms.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 3,5-Diphenyl-[1,2,3]triazolo[5,1-b][1,3,4]thiadiazole4-oxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with biological receptors through hydrogen bonding and dipole interactions . These interactions can inhibit or activate specific enzymes and pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole-thiadiazole core but differ in the arrangement of atoms and substituents.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: Another class of compounds with a similar core structure but different isomeric forms.
Uniqueness
3,5-Diphenyl-[1,2,3]triazolo[5,1-b][1,3,4]thiadiazole4-oxide is unique due to its specific arrangement of phenyl groups and the triazole-thiadiazole core. This unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for research and development .
属性
CAS 编号 |
92362-43-1 |
|---|---|
分子式 |
C15H10N4OS |
分子量 |
294.3 g/mol |
IUPAC 名称 |
3,5-diphenyltriazolo[5,1-b][1,3,4]thiadiazole 4-oxide |
InChI |
InChI=1S/C15H10N4OS/c20-21-14(12-9-5-2-6-10-12)17-19-15(21)13(16-18-19)11-7-3-1-4-8-11/h1-10H |
InChI 键 |
MFQIGEZHAYSRLO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C3N(N=C(S3=O)C4=CC=CC=C4)N=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Methyl-3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine-6-carbonitrile](/img/structure/B15246790.png)

![(3-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazine](/img/structure/B15246813.png)
![(3aR,8aR)-2-benzyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,8-hexahydro-1H-pyrrolo[3,4-c]azepine-8a-carboxylic acid](/img/structure/B15246815.png)






![tert-butyl-[(3Z)-3-[(2E)-2-[1-(1-iodopropan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-dimethylsilane](/img/structure/B15246841.png)
![Imidazo[1,5-D][1,2,4]triazine](/img/structure/B15246849.png)
![2-[(R)-(tert-butylsulfinylamino)-phenylmethyl]-6-diphenylphosphanyl-N,N-di(propan-2-yl)benzamide](/img/structure/B15246862.png)
